molecular formula C6H10BrNO B8468842 4-(Bromomethyl)-2,4-dimethyl-4,5-dihydrooxazole

4-(Bromomethyl)-2,4-dimethyl-4,5-dihydrooxazole

Cat. No. B8468842
M. Wt: 192.05 g/mol
InChI Key: ZIOWQTDNGJGWQO-UHFFFAOYSA-N
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Patent
US05695737

Procedure details

A solution of 40.1 g (310 mmol) of 2,4-dimethyl-4-hydroxymethyl-2-oxazoline (J. Nys and J. Libeer, Bull. Soco Chim. Belg., 65, 377 (1956)) and 85.5 g (326 mmol) of triphenylphosphine in 400 ml of dichloromethane is mixed at 0° C. in portions with 58.0 g (326 mmol) of N-bromosuccinimide and then stirred overnight at room temperature. The solution is concentrated by evaporation and the residue is pulverized with tert-butyl methyl ether. A precipitate develops, which is separated and washed with tert-butyl methyl ether. The combined filtrates are subjected to a fractionated distillation at normal pressure, and first the solvent is drawn off and then the title compound is distilled at an oil bath temperature of 200° C.
Quantity
40.1 g
Type
reactant
Reaction Step One
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH2:4][C:5]([CH3:9])([CH2:7]O)[N:6]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:29]N1C(=O)CCC1=O>ClCCl>[CH3:1][C:2]1[O:3][CH2:4][C:5]([CH3:9])([CH2:7][Br:29])[N:6]=1

Inputs

Step One
Name
Quantity
40.1 g
Type
reactant
Smiles
CC=1OCC(N1)(CO)C
Name
Quantity
85.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
58 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
which is separated
WASH
Type
WASH
Details
washed with tert-butyl methyl ether
DISTILLATION
Type
DISTILLATION
Details
The combined filtrates are subjected to a fractionated distillation at normal pressure
DISTILLATION
Type
DISTILLATION
Details
the title compound is distilled at an oil bath temperature of 200° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC=1OCC(N1)(CBr)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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